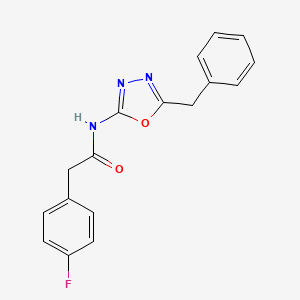![molecular formula C20H20BrN3O2 B2698325 9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline CAS No. 500266-42-2](/img/structure/B2698325.png)
9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound with a wide variety of pharmacological activities. It belongs to the class of DNA intercalating agents and exhibits properties such as antiviral, cytotoxic, and multidrug-resistant (MDR) modulating activities .
For instance, several new 6-{(1-aryl-1H-1,2,3-triazol-4-yl)methyl}-6H-indolo[2,3-b]quinoxaline derivatives have been synthesized through a simple multi-step protocol starting from isatin or 5-fluoroisatin. These compounds were screened against lung (A-549), cervical (HeLa), and prostate (DU-145) human cancer cell lines to evaluate their cytotoxic effects .
Molecular Structure Analysis
The 6H-indolo[2,3-b]quinoxaline framework consists of two fused heterocyclic rings: indole and quinoxaline. Its planar structure contributes to its pharmacological properties .
Chemical Reactions Analysis
The mechanism of antiviral and cytotoxic activity of 6H-indolo[2,3-b]quinoxaline derivatives involves intercalation into the DNA helix, disrupting processes vital for DNA replication . These compounds exhibit good binding affinity to DNA, as evidenced by high thermal stability of the compound-DNA complex. Interestingly, they possess poor inhibitory activity on topoisomerase II enzyme but significant MDR modulating activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its planar structure, molecular weight, melting point, solubility, and spectral characteristics. For example, 9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline is a yellow solid with a melting point of 245–246°C .
properties
IUPAC Name |
9-bromo-2,3-diethoxy-6-ethylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c1-4-24-16-8-7-12(21)9-13(16)19-20(24)23-15-11-18(26-6-3)17(25-5-2)10-14(15)22-19/h7-11H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCQUHKAQGMTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C3=NC4=CC(=C(C=C4N=C31)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


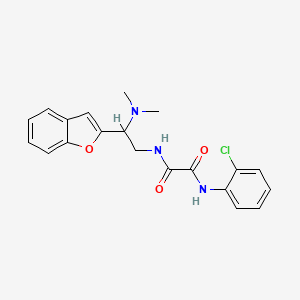
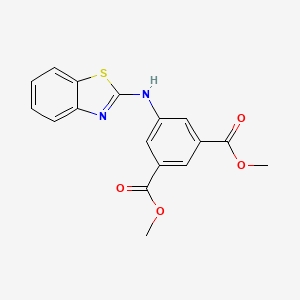
![2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole](/img/structure/B2698245.png)
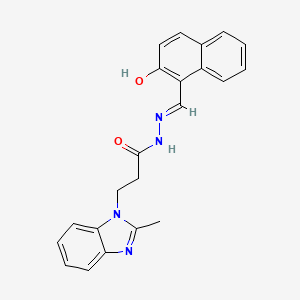
![N-(4-nitrophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698248.png)
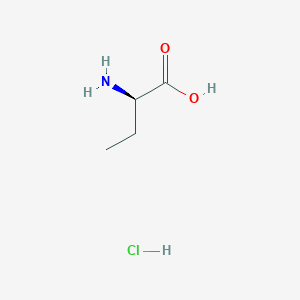
![6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2698252.png)

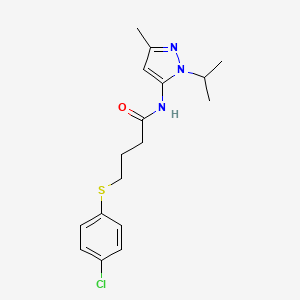
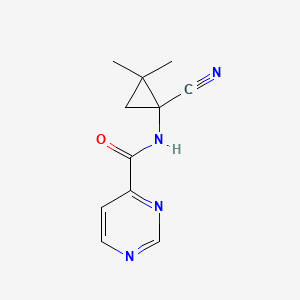
![[5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid](/img/structure/B2698261.png)
![2-methyl-3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2698263.png)
